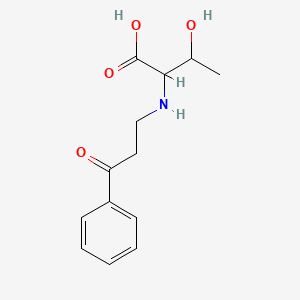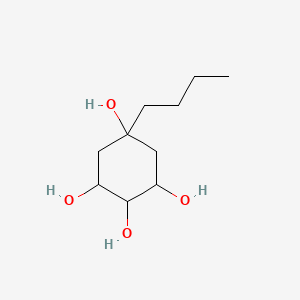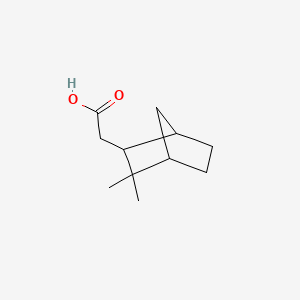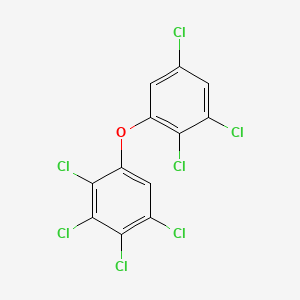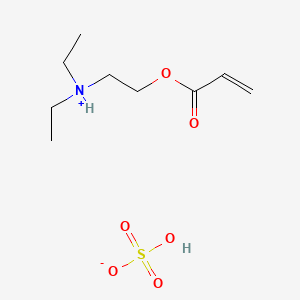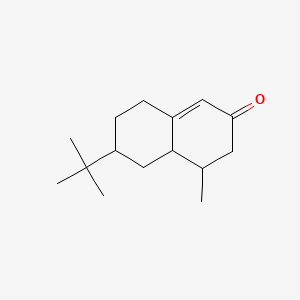
Hexahexyldistannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahexyldistannane is an organotin compound with the chemical formula ( \text{(C}6\text{H}{13}\text{)}_3\text{SnSn(C}6\text{H}{13}\text{)}_3 ) It is a member of the distannane family, characterized by a tin-tin bond
Méthodes De Préparation
Hexahexyldistannane can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with tin(IV) chloride, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity.
Analyse Des Réactions Chimiques
Hexahexyldistannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexylstannonic acid derivatives.
Reduction: Reduction reactions can yield hexylstannane compounds.
Substitution: It participates in substitution reactions with halides, forming hexylstannyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides such as bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexahexyldistannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research is ongoing into its potential use in biological systems, although its toxicity limits direct applications.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialized materials, including polymers and coatings, due to its ability to form stable bonds with carbon and other elements.
Mécanisme D'action
The mechanism by which hexahexyldistannane exerts its effects involves the formation of stable carbon-tin bonds. These bonds are crucial in various organic reactions, including cross-coupling reactions. The molecular targets and pathways involved are primarily related to its ability to interact with organic molecules, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Hexahexyldistannane can be compared with other similar compounds, such as hexamethyldistannane and hexabutyldistannane. These compounds share the tin-tin bond but differ in the length and structure of the alkyl chains attached to the tin atoms. This compound is unique due to its longer hexyl chains, which can influence its reactivity and applications. Similar compounds include:
Hexamethyldistannane: ( \text{(CH}_3\text{)}_3\text{SnSn(CH}_3\text{)}_3 )
Hexabutyldistannane: ( \text{(C}_4\text{H}_9\text{)}_3\text{SnSn(C}_4\text{H}_9\text{)}_3 )
Propriétés
Numéro CAS |
40217-92-3 |
|---|---|
Formule moléculaire |
C36H78Sn2 |
Poids moléculaire |
748.4 g/mol |
InChI |
InChI=1S/6C6H13.2Sn/c6*1-3-5-6-4-2;;/h6*1,3-6H2,2H3;; |
Clé InChI |
OTJKPLDLTGMRNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Sn](CCCCCC)CCCCCC.CCCCCC[Sn](CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




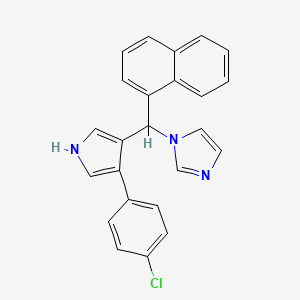
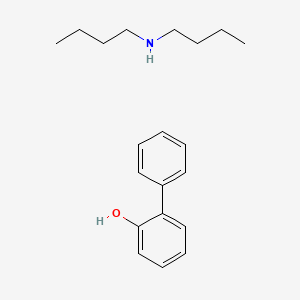
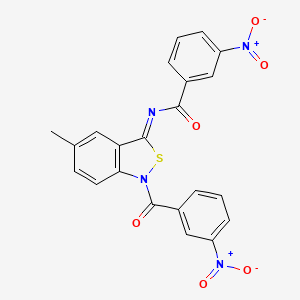

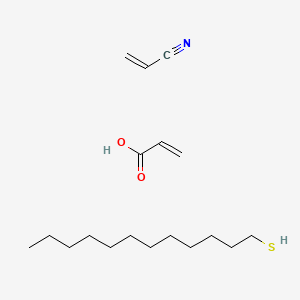
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
